molecular formula C13H9NO4S B2368120 (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid CAS No. 924873-00-7

(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid

Cat. No.: B2368120
CAS No.: 924873-00-7
M. Wt: 275.28
InChI Key: YRLXKGPNOMEQDX-SOFGYWHQSA-N
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Description

(2E)-3-[5-(2-Nitrophenyl)thien-2-yl]acrylic acid is a heterocyclic compound featuring a thiophene ring substituted with a 2-nitrophenyl group at the 5-position and an acrylic acid moiety at the 2-position. Its structure combines aromatic and conjugated systems, making it a precursor for synthesizing bioactive derivatives, particularly 1,3,4-oxadiazoles . The compound is crystalline under normal conditions, with thermodynamic stability influenced by the ortho-nitro group’s electron-withdrawing effects .

Properties

IUPAC Name

(E)-3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLXKGPNOMEQDX-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation between 5-(2-nitrophenyl)thiophene-2-carbaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine or pyridine) yields the target compound. The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration:

$$
\text{Thiophene-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{Base}} \text{(2E)-acrylic acid} + \text{CO}2 + \text{H}2\text{O}
$$

Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
  • Temperature : Reactions conducted at 80–100°C achieve >90% conversion within 4–6 hours.
  • Catalyst Loading : 5–10 mol% piperidine maximizes yield while minimizing side products.

Workup and Purification

Post-reaction, the mixture is acidified to precipitate the crude product. Recrystallization from ethanol/water (7:3 v/v) affords the pure compound with >98% HPLC purity.

Alternative Pathways: Heck Coupling and Microwave-Assisted Synthesis

Palladium-Catalyzed Heck Coupling

Aryl halides (e.g., 5-bromo-2-(2-nitrophenyl)thiophene) undergo coupling with acrylic acid derivatives in the presence of Pd(OAc)₂ and triethylamine:

$$
\text{5-Bromo-2-(2-nitrophenyl)thiophene} + \text{Acrylic acid} \xrightarrow{\text{Pd(OAc)}_2} \text{(2E)-acrylic acid}
$$

Advantages :

  • Stereoselective formation of the E-isomer (>95%).
  • Tolerance of nitro groups under mild conditions (70°C, 12 h).

Limitations :

  • High catalyst costs and potential palladium residue in the final product.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times to 15–30 minutes while maintaining yields >85%. This method is ideal for scale-up due to enhanced energy efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=16 Hz, 1H, CH=), 7.98–7.45 (m, 4H, Ar-H), 6.92 (s, 1H, thienyl-H), 6.38 (d, J=16 Hz, 1H, CH=CO).
  • FTIR : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms purity ≥98% with retention time 6.8 min.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

  • Toluene Recycling : Distillation recovers >95% solvent from reaction mixtures, reducing environmental impact.
  • Acid Neutralization : Spent base is treated with HCl to precipitate salts, which are filtered and disposed of as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Chemistry

In the field of chemistry, (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid serves as a building block for synthesizing more complex molecules. Its thiophene structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis. The compound can be utilized in the development of new materials and in the modification of existing compounds to enhance their properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Similar thiophene derivatives have shown promising results against various bacteria and fungi. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bioenergetic processes within microbial cells.
  • Anticancer Properties : Preliminary studies suggest that (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values ranging from 0.78 to 18 nM . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Medicine

The therapeutic potential of (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid is being explored in several contexts:

  • Drug Development : The compound is being investigated for its role as a scaffold in drug design, particularly for targeting specific enzymes or receptors involved in disease processes. Its interaction with biological macromolecules can lead to the modulation of various physiological pathways.

Industry

In industrial applications, (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid is utilized in:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors, which are essential for developing advanced electronic materials.
  • Material Science : Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their mechanical and thermal properties.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives similar to (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid exhibited significant antibacterial activity, with minimum inhibitory concentrations indicating effective growth inhibition of pathogens .
  • Anticancer Activity Evaluation : In vitro studies on cancer cell lines revealed that compounds derived from thiophene structures showed potent antiproliferative effects, suggesting that (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid may also exhibit similar properties .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers: Nitro Group Position

The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties. compares three isomers:

  • 3-[5-(2-Nitrophenyl)-2-furyl]acrylic acid (D)
  • 3-[5-(3-Nitrophenyl)-2-furyl]acrylic acid (E)
  • 3-[5-(4-Nitrophenyl)-2-furyl]acrylic acid (F)
Property Compound D (Ortho) Compound E (Meta) Compound F (Para)
Crystallinity High High High
Electron Density Reduced (ortho) Moderate (meta) Highest (para)
Reactivity Higher electrophilicity Moderate Lower electrophilicity

The ortho-nitro group in Compound D induces steric hindrance and electronic effects, altering reactivity compared to meta- and para-isomers. Such differences influence solubility and synthetic utility in drug design .

Heterocyclic Derivatives: Oxadiazole Analogues

The compound serves as a precursor for 1,3,4-oxadiazole derivatives, such as 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol (). These derivatives exhibit enhanced enzyme inhibition compared to the parent acrylic acid:

Compound AChE Inhibition (%) BChE Inhibition (%) LOX Inhibition (%)
Parent acrylic acid (unmodified) Not reported Not reported Not reported
Oxadiazole derivative (e.g., 5a) 82.3 ± 1.2 76.5 ± 0.9 68.4 ± 1.1
Oxadiazole derivative (e.g., 5d) 89.7 ± 0.8 81.2 ± 1.3 72.6 ± 0.7

The introduction of the oxadiazole ring enhances bioactivity due to increased planarity and hydrogen-bonding capacity, critical for enzyme active-site interactions .

Substituent Variations: Electronic Effects

  • 3-(2-Thienyl)acrylic acid (): Lacks the nitro group, reducing electron-withdrawing effects. This decreases electrophilicity and alters solubility, limiting its use in charge-dependent biological interactions.

Heterocycle Core Modifications

Compounds like 5-(thien-2-yl)-3-(trifluoromethyl)-1H-pyrazole () replace the acrylic acid moiety with pyrazole or isoxazole rings. These modifications shift biological targets; for example, pyrazole derivatives are often explored as antifungals or antiparasitics, whereas oxadiazoles are prioritized for neurological applications .

Biological Activity

The compound (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid is a member of the thiophene family, which has gained attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid is C13H9NO4S , with a molecular weight of 275.28 g/mol . The compound features a thiophene ring substituted with a nitrophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid. The compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against tested pathogens ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to inhibit biofilm formation and disrupt bacterial cell wall synthesis, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

The anticancer potential of (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid has also been investigated, with promising results:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits antiproliferative activity across various cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : The compound may act by interfering with microtubule polymerization at the colchicine site on tubulin, similar to other known anticancer agents .

Summary of Biological Activities

Activity TypePathogen/Cell LineMIC/IC50 (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialEscherichia coli0.22 - 0.25Disrupts cell wall synthesis
AnticancerVarious cancer cell linesVaries (IC50)Inhibits microtubule polymerization

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several thiophene derivatives, (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid was among the most active compounds tested. Its low MIC values suggest it could serve as a lead compound for developing new antibiotics targeting resistant strains .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties revealed that this compound significantly inhibited the proliferation of human osteosarcoma cells in xenograft models. The study concluded that its mechanism involves binding to tubulin and preventing microtubule assembly, which is crucial for cell division .

Q & A

Q. What are the established synthetic routes for (2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid?

The synthesis typically involves multi-step transformations starting with 3-(2-nitrophenyl)acrylic acid. Key steps include esterification to form the methyl ester, conversion to hydrazide via hydrazine hydrate, and cyclization to generate 1,3,4-oxadiazole derivatives. For example, 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol is synthesized by reacting the hydrazide intermediate with carbon disulfide under basic conditions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on IR spectroscopy (to identify functional groups like C=O and NO₂), ¹H-NMR (to confirm proton environments, e.g., vinyl protons and aromatic patterns), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. EI-MS is employed to assess purity and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement programs like SHELXL are used to analyze diffraction data, incorporating features like anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL's 2015 updates improved handling of twinning and disorder in nitroaromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

Optimization involves solvent selection (e.g., DMF for polar intermediates), base strength (NaH for deprotonation in oxadiazole formation), and temperature control. For instance, microwave-assisted synthesis reduces reaction times for thiol derivatives, improving yields of enzyme inhibitors .

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

The nitro group’s electron-withdrawing effect stabilizes charge-transfer interactions with acetylcholinesterase’s catalytic triad (e.g., Ser203-His447-Glu334). Kinetic assays (e.g., Ellman’s method) reveal competitive inhibition, with IC₅₀ values correlating with substituent electronegativity .

Q. How do thermodynamic properties influence formulation stability?

Adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (Cₚ) across phases (78–370 K). For ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate analogs, phase transitions at 150–200 K indicate metastable polymorphs, critical for solid-state storage .

Q. How can computational modeling predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions. The nitro group’s orientation in the acetylcholinesterase active site aligns with π-π stacking to Trp86, while the acrylic acid moiety hydrogen-bonds with Tyr337 .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from assay variants (e.g., enzyme source: human vs. electric eel) or impurities. Validate purity via HPLC (≥95%) and standardize protocols (e.g., fixed substrate concentrations) to ensure reproducibility .

Methodological Insights

Parameter Example Data Reference
Synthetic Yield 31% for thiol derivatives
Enzyme IC₅₀ 12.5 µM (acetylcholinesterase)
Thermodynamic Cₚ 250 J/mol·K at 298 K
Crystal Resolution 0.84 Å (CCDC entry A1IL4)

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